molecular formula C12H10Cl2N2O2 B1418723 ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 1284219-86-8

ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No. B1418723
M. Wt: 285.12 g/mol
InChI Key: DZAXFPDFAZJMLZ-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C10H8Cl2O2 . It’s important to note that the exact compound you’re asking about isn’t widely documented in the literature, so the information might be limited or related to similar compounds .


Chemical Reactions Analysis

Ethyl 2-arylhydrazinecarboxylates, which are similar to the compound , have been identified as potent catalysts for Mitsunobu reactions . These reactions involve the transformation of an alcohol into a variety of functional groups, such as esters, ethers, and amines, in the presence of a nucleophile.

Scientific Research Applications

Efficient Synthesis

Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate is synthesized through various methods. A notable approach involves the cyclocondensation reaction under ultrasound irradiation, highlighting a significant reduction in reaction times (Machado et al., 2011). Another efficient synthesis method involves the condensation of pyrazole-5-amine derivatives and activated carbonyl groups in refluxing acetic acid, proving useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

Structural Analysis and Characterization

The compound's structure and molecular interactions have been extensively studied. For instance, structural stability is influenced by intramolecular hydrogen bonds and π … π interactions, as evidenced in the synthesis of certain ethyl 1H-pyrazole-3-carboxylates (Achutha et al., 2017). Detailed NMR spectroscopic investigations are undertaken to understand the compounds' properties further (Arbačiauskienė et al., 2011).

properties

IUPAC Name

ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-6-10(15-16-11)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAXFPDFAZJMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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